molecular formula C18H13Cl2NO3 B11082948 (3Z)-1-(2,6-dichlorophenyl)-3-(ethoxymethylidene)-2-oxo-2,3-dihydro-1H-indole-6-carbaldehyde

(3Z)-1-(2,6-dichlorophenyl)-3-(ethoxymethylidene)-2-oxo-2,3-dihydro-1H-indole-6-carbaldehyde

Cat. No.: B11082948
M. Wt: 362.2 g/mol
InChI Key: FXBZZLQAKWEXDY-RAXLEYEMSA-N
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Description

(3Z)-1-(2,6-dichlorophenyl)-3-(ethoxymethylidene)-2-oxo-2,3-dihydro-1H-indole-6-carbaldehyde is a synthetic organic compound with a complex structure It is characterized by the presence of a dichlorophenyl group, an ethoxymethylidene group, and an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-(2,6-dichlorophenyl)-3-(ethoxymethylidene)-2-oxo-2,3-dihydro-1H-indole-6-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dichlorobenzaldehyde with an appropriate indole derivative under controlled conditions. The reaction may require catalysts such as acids or bases to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-(2,6-dichlorophenyl)-3-(ethoxymethylidene)-2-oxo-2,3-dihydro-1H-indole-6-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dichlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(3Z)-1-(2,6-dichlorophenyl)-3-(ethoxymethylidene)-2-oxo-2,3-dihydro-1H-indole-6-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules and potential biological activities.

    Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.

    Industry: The compound can be used in the development of new materials or as an intermediate in industrial processes.

Mechanism of Action

The mechanism of action of (3Z)-1-(2,6-dichlorophenyl)-3-(ethoxymethylidene)-2-oxo-2,3-dihydro-1H-indole-6-carbaldehyde involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-1-(2,4-dichlorophenyl)-3-(ethoxymethylidene)-2-oxo-2,3-dihydro-1H-indole-6-carbaldehyde
  • (3Z)-1-(2,6-dichlorophenyl)-3-(methoxymethylidene)-2-oxo-2,3-dihydro-1H-indole-6-carbaldehyde

Uniqueness

(3Z)-1-(2,6-dichlorophenyl)-3-(ethoxymethylidene)-2-oxo-2,3-dihydro-1H-indole-6-carbaldehyde is unique due to its specific structural features, such as the ethoxymethylidene group and the dichlorophenyl substitution pattern

Properties

Molecular Formula

C18H13Cl2NO3

Molecular Weight

362.2 g/mol

IUPAC Name

(3Z)-1-(2,6-dichlorophenyl)-3-(ethoxymethylidene)-2-oxoindole-6-carbaldehyde

InChI

InChI=1S/C18H13Cl2NO3/c1-2-24-10-13-12-7-6-11(9-22)8-16(12)21(18(13)23)17-14(19)4-3-5-15(17)20/h3-10H,2H2,1H3/b13-10-

InChI Key

FXBZZLQAKWEXDY-RAXLEYEMSA-N

Isomeric SMILES

CCO/C=C\1/C2=C(C=C(C=C2)C=O)N(C1=O)C3=C(C=CC=C3Cl)Cl

Canonical SMILES

CCOC=C1C2=C(C=C(C=C2)C=O)N(C1=O)C3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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